molecular formula C15H17FN2O B3110173 5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole CAS No. 1785759-50-3

5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole

Cat. No.: B3110173
CAS No.: 1785759-50-3
M. Wt: 260.31
InChI Key: SVQXUSRNJRCCRO-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorobenzyl group attached to an oxazole ring, which is further substituted with a piperidinyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a reductive amination reaction involving piperidine and an aldehyde or ketone precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to modify the oxazole ring or the piperidinyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorobenzyl group or the oxazole ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides; electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce reduced oxazole derivatives or modified piperidinyl groups.

Scientific Research Applications

5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group can enhance binding affinity and selectivity, while the piperidinyl group can improve pharmacokinetic properties. The oxazole ring may participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole: Similar structure with a chlorine atom instead of fluorine.

    5-(4-Methylbenzyl)-2-(piperidin-2-yl)oxazole: Similar structure with a methyl group instead of fluorine.

    5-(4-Nitrobenzyl)-2-(piperidin-2-yl)oxazole: Similar structure with a nitro group instead of fluorine.

Uniqueness

5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14/h4-7,10,14,17H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQXUSRNJRCCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole
Reactant of Route 2
5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole
Reactant of Route 3
5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole
Reactant of Route 4
5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole
Reactant of Route 5
5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole
Reactant of Route 6
5-(4-Fluorobenzyl)-2-(piperidin-2-yl)oxazole

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